molecular formula C17H17BrClNO4 B3617367 2-(4-bromo-3-methylphenoxy)-N-(5-chloro-2,4-dimethoxyphenyl)acetamide

2-(4-bromo-3-methylphenoxy)-N-(5-chloro-2,4-dimethoxyphenyl)acetamide

Cat. No. B3617367
M. Wt: 414.7 g/mol
InChI Key: GJGDNKARLIVOAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromo-3-methylphenoxy)-N-(5-chloro-2,4-dimethoxyphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is commonly referred to as "Compound X" in the scientific literature, and it has been studied extensively for its various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 2-(4-bromo-3-methylphenoxy)-N-(5-chloro-2,4-dimethoxyphenyl)acetamide is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase-2 (COX-2) and the subsequent reduction in the production of prostaglandins. It has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic effects, this compound has been shown to have several other biochemical and physiological effects. It has been demonstrated to have antioxidant properties, as well as the ability to inhibit the activity of various enzymes involved in the inflammatory response. Additionally, it has been shown to have a protective effect on the liver, reducing the damage caused by various toxic substances.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-bromo-3-methylphenoxy)-N-(5-chloro-2,4-dimethoxyphenyl)acetamide in lab experiments is its potent anti-inflammatory and analgesic properties. This makes it a valuable tool for studying various inflammatory and pain-related conditions. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for the study of 2-(4-bromo-3-methylphenoxy)-N-(5-chloro-2,4-dimethoxyphenyl)acetamide. One area of interest is the development of novel derivatives of this compound with improved solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, the development of more effective and efficient methods for synthesizing this compound could also be an area of future research.

Scientific Research Applications

The potential applications of 2-(4-bromo-3-methylphenoxy)-N-(5-chloro-2,4-dimethoxyphenyl)acetamide in medicinal chemistry are vast. This compound has been shown to have potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory and pain-related conditions. Additionally, it has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

2-(4-bromo-3-methylphenoxy)-N-(5-chloro-2,4-dimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrClNO4/c1-10-6-11(4-5-12(10)18)24-9-17(21)20-14-7-13(19)15(22-2)8-16(14)23-3/h4-8H,9H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJGDNKARLIVOAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC(=C(C=C2OC)OC)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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